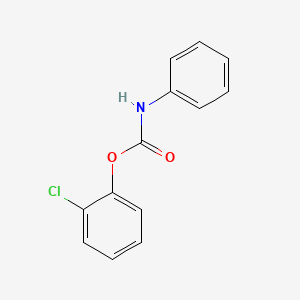

2-Chlorophenyl phenylcarbamate

Description

Overview of Carbamate (B1207046) Compounds: Structure and Significance in Chemical Sciences

Carbamates are a class of organic compounds that share a common functional group with the general structure -NH(CO)O-. bionity.com They are formally esters of the unstable carbamic acid (NH2COOH). bionity.com The core of a carbamate is the planar O-CO-N linkage, which can be considered a hybrid of an amide and an ester. nih.gov This unique structural feature imparts good chemical and proteolytic stability to the carbamate group. acs.org

The significance of carbamates in chemical sciences is vast and varied. They are crucial intermediates and starting materials in the synthesis of a wide range of organic molecules. acs.org In biochemistry, carbamates play a role in biological systems; for instance, they are formed when carbon dioxide reacts with the amino termini of globin chains in hemoglobin, which helps to stabilize the deoxyhemoglobin form. bionity.com Furthermore, the enzyme RuBisCO, essential for carbon fixation in photosynthesis, requires the formation of a carbamate at its active site to function. bionity.comwikipedia.org The stability and ability of carbamates to permeate cell membranes have made them valuable in medicinal chemistry. nih.govacs.org

Classification and Diversity of Phenylcarbamate Derivatives

Phenylcarbamates are a specific subclass of carbamates where at least one of the groups attached to the carbamate functionality is a phenyl group. drugbank.com The diversity within this class arises from the various substituents that can be attached to the phenyl ring(s) and the nitrogen atom of the carbamate linkage. scielo.brmdpi.com

A systematic classification of carbamate nerve agents, which includes some phenylcarbamate derivatives, is based on the carbamate moieties attached to different aromatic or heterocyclic groups like phenyl, pyridyl, or isoquinolinium. mdpi.com This highlights the importance of the aromatic component in defining the properties and potential applications of these compounds.

Current Research Landscape Pertaining to Phenylcarbamate Compounds Incorporating 2-Chlorophenyl Moieties

The incorporation of a 2-chlorophenyl moiety into the phenylcarbamate structure introduces specific electronic and steric properties that influence the molecule's reactivity and biological interactions. Research on phenylcarbamates containing a 2-chlorophenyl group is an active area of investigation.

One notable area of research involves the synthesis of these compounds. For example, the synthesis of (4-((6-carboxylic acid carboxamido-7-Methoxyquinolin-4-yl)oxy)-2-chlorophenyl)phenylcarbamate has been described as an intermediate in the preparation of other complex molecules. chemicalbook.com This synthesis involved the reaction of a substituted phenol (B47542) with phenyl chloroformate. chemicalbook.com Another study detailed the synthesis of 1-(4-(4-(3-(2-chlorophenyl)ureido)phenoxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which involves a 2-chlorophenyl urea (B33335) moiety, structurally related to carbamates. nih.gov

Furthermore, research has explored the biological activities of phenylcarbamates with chloro-substituents. Studies on 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates have investigated their potential as inhibitors of photosynthetic electron transport. researchgate.net Although the specific compound 2-Chlorophenyl phenylcarbamate is a foundational structure, much of the recent research focuses on more complex derivatives where this core is a key building block. For instance, the synthesis of various carbamate derivatives, including those with substituted phenyl rings, has been a subject of interest for their potential pharmacological properties.

The table below provides a summary of key research areas for phenylcarbamates containing a 2-chlorophenyl group.

| Research Area | Focus | Key Findings |

| Synthesis | Development of synthetic routes to 2-chlorophenyl-containing phenylcarbamates and related ureas. | Often used as intermediates for more complex molecules. chemicalbook.comnih.gov |

| Biological Activity | Investigation of properties such as photosynthetic electron transport inhibition. | The position and nature of substituents significantly influence activity. researchgate.net |

| Structural Elucidation | Characterization of novel compounds containing the 2-chlorophenyl carbamate scaffold. | Provides insights into structure-activity relationships. |

Structure

3D Structure

Properties

CAS No. |

16400-07-0 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

(2-chlorophenyl) N-phenylcarbamate |

InChI |

InChI=1S/C13H10ClNO2/c14-11-8-4-5-9-12(11)17-13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI Key |

LWZQUJXOWUUZQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Chlorophenyl Phenylcarbamate

Established Synthetic Routes for 2-Chlorophenyl Phenylcarbamate and its Direct Precursors

The most direct and widely employed methods for synthesizing this compound rely on the formation of the carbamate (B1207046) linkage from readily available precursors. These methods are well-documented and can be broadly categorized into conventional solution-phase and modern microwave-assisted protocols.

The classical approach to synthesizing this compound involves the reaction between an alcohol (a phenol (B47542), in this case) and an isocyanate. Specifically, 2-chlorophenol (B165306) is reacted with phenyl isocyanate. This reaction is typically performed in an anhydrous aprotic solvent to prevent unwanted side reactions, such as the hydrolysis of the isocyanate.

The reaction mechanism proceeds via the nucleophilic attack of the hydroxyl group of 2-chlorophenol on the electrophilic carbon atom of the isocyanate group. While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of a tertiary amine, such as triethylamine (B128534) (TEA), or an organotin compound like dibutyltin (B87310) dilaurate (DBTDL), which significantly reduces reaction times and improves conversion rates. The product is typically isolated through precipitation by adding a non-polar solvent (e.g., hexane) or by simple filtration if it crystallizes out of the reaction mixture, followed by recrystallization to achieve high purity.

Table 1: Representative Conditions for Conventional Synthesis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Reactant A | 2-Chlorophenol | 2-Chlorophenol | 2-Chlorophenol |

| Reactant B | Phenyl isocyanate | Phenyl isocyanate | Phenyl isocyanate |

| Solvent | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Catalyst | Triethylamine (TEA) | None | Dibutyltin dilaurate (DBTDL) |

| Temperature | 80 °C | Room Temperature | Room Temperature |

| Reaction Time | 6 hours | 24 hours | 2 hours |

| Typical Yield | 92% | 85% | 96% |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of this compound, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction time compared to conventional heating.

The same reaction between 2-chlorophenol and phenyl isocyanate is employed. The protocol can be performed in a high-boiling point solvent like dimethylformamide (DMF) or even under solvent-free conditions, which aligns with the principles of green chemistry. The sealed-vessel microwave conditions allow for temperatures to be reached that are above the boiling point of the reactants, further increasing the reaction rate. The result is often a higher yield of the desired product in a fraction of the time, with minimal byproduct formation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method (Toluene/TEA) | Microwave-Assisted Method (Solvent-Free) |

|---|---|---|

| Heating Method | Oil Bath / Heating Mantle | Microwave Irradiation |

| Reaction Time | 6 - 8 hours | 5 - 10 minutes |

| Temperature | 80 °C | 120 °C (set temperature) |

| Solvent Requirement | Required (e.g., Toluene) | Optional / Solvent-Free |

| Typical Yield | ~92% | >97% |

| Energy Efficiency | Low | High |

Conventional Solution-Phase Synthesis

Exploration of Novel Synthetic Pathways for Phenylcarbamate Frameworks

Beyond the established isocyanate-based routes, research into the synthesis of the core phenylcarbamate structure has focused on developing more sustainable, safer, and atom-economical methodologies. These approaches avoid the use of hazardous reagents like phosgene (B1210022) (a precursor to isocyanates) and explore alternative activation strategies.

A significant area of development is the direct, oxidative C–N coupling of amines and alcohols in the presence of a carbonyl source, without the need for transition metal catalysts. For the phenylcarbamate framework, this would involve the reaction of aniline (B41778) and a phenol with a carbon monoxide (CO) surrogate. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can act as oxidants to facilitate this transformation. In a hypothetical synthesis of a this compound analogue, aniline, 2-chlorophenol, and a CO source would be combined in the presence of PIDA and a base. This approach circumvents the need to pre-form and handle moisture-sensitive isocyanates and avoids potential metal contamination in the final product.

Research efforts are also directed at replacing traditional carbonylating agents with more benign and readily available alternatives.

Carbon Dioxide (CO₂) as a C1 Feedstock: Utilizing CO₂ as a renewable, non-toxic C1 source is a primary goal in green chemistry. The synthesis of carbamates from an amine, an alcohol, and CO₂ is an attractive but challenging route. The reaction is thermodynamically uphill and typically requires activation of the alcohol and/or the use of a dehydrating agent to drive the equilibrium toward the product. For the phenylcarbamate framework, this would involve reacting aniline and a phenol with CO₂ under high pressure and with specific catalysts, such as phosphazene bases or ionic liquids.

Urea (B33335) and Derivatives as Carbamoyl (B1232498) Donors: Urea can serve as an atom-economical and safe substitute for phosgene or isocyanates. The synthesis of a phenylcarbamate can be achieved through the reaction of phenylurea with a phenol. This "transcarbamoylation" reaction often requires heat and a catalyst to proceed efficiently, liberating ammonia (B1221849) as the only byproduct.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as highly effective organocatalysts for a variety of transformations, including carbamate synthesis. An NHC can activate an alcohol, forming a reactive intermediate that can then be trapped by an isocyanate or another electrophilic carbamoyl source. This approach offers a metal-free catalytic alternative to the organotin compounds often used in conventional synthesis.

Table 3: Overview of Novel Synthetic Approaches for Phenylcarbamate Frameworks

| Approach | Key Reagents | Catalyst/Promoter Type | Primary Advantage |

|---|---|---|---|

| Metal-Free Oxidative Carbonylation | Amine, Alcohol, CO Surrogate | Hypervalent Iodine (e.g., PIDA) | Avoids toxic isocyanates and metal catalysts. |

| CO₂ as C1 Feedstock | Amine, Alcohol, CO₂ | Specialized bases, dehydrating agents | Utilizes a renewable, non-toxic C1 source. |

| Urea as Carbamoyl Donor | Urea derivative, Alcohol | Thermal, base, or metal catalysis | High atom economy; avoids phosgene/isocyanates. |

| Organocatalysis | Alcohol, Isocyanate | N-Heterocyclic Carbene (NHC) | Metal-free catalysis; mild reaction conditions. |

Metal-Free C–N Coupling Reactions in Carbamate Synthesis

Design and Synthesis of Structural Analogues and Derivatives Incorporating 2-Chlorophenyl Moieties

The this compound scaffold can be systematically modified to generate a library of structural analogues. The synthetic strategies outlined in Section 2.1 are readily adaptable for this purpose. The primary focus of derivatization is typically on the phenylamine portion of the molecule, allowing for the exploration of structure-activity relationships while retaining the 2-chlorophenyl ester group.

Modifications can include:

Substitution on the Phenyl Ring: Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups onto the phenyl ring of the aniline precursor. This is achieved by using the corresponding substituted phenyl isocyanate (e.g., 4-methylphenyl isocyanate, 4-nitrophenyl isocyanate) in the reaction with 2-chlorophenol.

Bioisosteric Replacement: Replacing the carbamate oxygen with sulfur to form a thiocarbamate. This is accomplished by reacting 2-chlorophenol with a phenyl isothiocyanate.

N-Alkylation/Arylation: Introducing an alkyl or another aryl group on the nitrogen atom. This requires starting with a secondary amine, such as N-methylaniline, which would first need to be converted to its corresponding carbamoyl chloride before reaction with 2-chlorophenol.

Table 4: Synthetic Design of this compound Analogues

| Target Analogue Name | Key Precursor 1 | Key Precursor 2 | Synthetic Rationale |

|---|---|---|---|

| 2-Chlorophenyl (4-methylphenyl)carbamate | 2-Chlorophenol | 4-Methylphenyl isocyanate | Introduction of an electron-donating group on the phenyl ring. |

| 2-Chlorophenyl (4-nitrophenyl)carbamate | 2-Chlorophenol | 4-Nitrophenyl isocyanate | Introduction of a strong electron-withdrawing group. |

| 2-Chlorophenyl (3,5-dichlorophenyl)carbamate | 2-Chlorophenol | 3,5-Dichlorophenyl isocyanate | Exploring the effect of multiple halogen substitutions. |

| O-(2-Chlorophenyl) phenylcarbamothioate | 2-Chlorophenol | Phenyl isothiocyanate | Bioisosteric replacement of carbamate oxygen with sulfur. |

| 2-Chlorophenyl methyl(phenyl)carbamate | 2-Chlorophenol | Methyl(phenyl)carbamoyl chloride | N-alkylation to remove the N-H proton and increase lipophilicity. |

List of Mentioned Chemical Compounds

(Diacetoxyiodo)benzene (PIDA)

2-Chlorophenol

2-Chlorophenyl (3,5-dichlorophenyl)carbamate

2-Chlorophenyl (4-methylphenyl)carbamate

2-Chlorophenyl (4-nitrophenyl)carbamate

2-Chlorophenyl methyl(phenyl)carbamate

this compound

3,5-Dichlorophenyl isocyanate

4-Methylphenyl isocyanate

4-Nitrophenyl isocyanate

Ammonia

Aniline

Carbon dioxide

Carbon monoxide

Dibutyltin dilaurate (DBTDL)

Dichloromethane (DCM)

Dimethylformamide (DMF)

Methyl(phenyl)carbamoyl chloride

N-methylaniline

O-(2-Chlorophenyl) phenylcarbamothioate

Phosgene

Phenyl isocyanate

Phenyl isothiocyanate

Phenylurea

Tetrahydrofuran (THF)

Toluene

Triethylamine (TEA)

Urea

Synthesis of Alkyl, Cycloalkyl, and Arylalkyl Carbamate Derivatives

The synthesis of derivatives of this compound, particularly those involving the addition of a secondary carbamate group, has been a subject of significant research. A common strategy involves a two-step process. The first step is the synthesis of a precursor, such as N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide. This intermediate is then reacted with a variety of isocyanates to yield the final carbamate derivatives.

A series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates bearing alkyl, cycloalkyl, and arylalkyl side chains have been synthesized and characterized. nih.govresearchgate.net The general synthetic route involves the reaction of N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide with an appropriate isocyanate in the presence of a base like triethylamine (TEA) in a solvent such as acetonitrile (B52724) at ambient temperature. researchgate.net This method has been successfully employed to create a library of derivatives, allowing for the systematic investigation of structure-activity relationships.

The initial step, the formation of the N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide precursor, can be achieved through microwave-assisted synthesis from 2-hydroxy-1-naphthoic acid and 2-chloroaniline (B154045) in the presence of PCl₃ in chlorobenzene. researchgate.net The subsequent reaction with various isocyanates (R-N=C=O) introduces the desired alkyl, cycloalkyl, or arylalkyl moiety.

Table 1: Synthesis of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Carbamate Derivatives

| Derivative Type | Reactant (Isocyanate) | Resulting Moiety (R) |

|---|---|---|

| Alkyl | Ethyl isocyanate | Ethyl |

| Alkyl | Propyl isocyanate | Propyl |

| Alkyl | Isopropyl isocyanate | Isopropyl |

| Alkyl | Butyl isocyanate | Butyl |

| Cycloalkyl | Cyclohexyl isocyanate | Cyclohexyl |

| Arylalkyl | Benzyl (B1604629) isocyanate | Benzyl |

| Arylalkyl | Phenethyl isocyanate | Phenethyl |

Preparation of Naphthalene-Substituted Carbamate Analogues

The preparation of naphthalene-substituted carbamate analogues of this compound is exemplified by the synthesis of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates. researchgate.netmdpi.com As detailed in the previous section, the synthetic strategy hinges on the initial formation of N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide.

This precursor incorporates both the 2-chlorophenyl and the naphthalene (B1677914) moieties. The subsequent carbamoylation of the hydroxyl group on the naphthalene ring with various isocyanates leads to the final products. researchgate.net This method has been used to prepare a range of derivatives for biological evaluation, such as for their photosynthesis-inhibiting activity. researchgate.netmdpi.com The choice of the naphthalene scaffold is significant, as it introduces a large, lipophilic group that can substantially influence the compound's interaction with biological targets. The physicochemical properties of these derivatives, including their lipophilicity, have been experimentally determined and correlated with their biological activities. nih.gov

Table 2: Physicochemical Data of Selected 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates

| Compound | R Group | Molecular Formula | Molecular Weight (g/mol) | IC₅₀ (mM)¹ |

|---|---|---|---|---|

| 1a | Ethyl | C₂₆H₂₁ClN₂O₃ | 460.9 | 0.117 |

| 1b | Propyl | C₂₇H₂₃ClN₂O₃ | 474.9 | 0.080 |

| 1c | Isopropyl | C₂₇H₂₃ClN₂O₃ | 474.9 | 0.103 |

| 1d | Butyl | C₂₈H₂₅ClN₂O₃ | 489.0 | 0.664 |

| 1e | Pentyl | C₂₉H₂₇ClN₂O₃ | 503.0 | 0.528 |

¹IC₅₀ values for inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.com

Introduction of Stereogenic Centers and Chiral Phenylcarbamate Synthesis

The introduction of stereogenic centers into phenylcarbamate structures is a key strategy for exploring stereoselectivity in biological interactions. While the direct asymmetric synthesis of this compound is not widely documented, methods for preparing chiral phenylcarbamate derivatives containing a 2-chlorophenyl group have been developed.

One approach involves using a chiral starting material. For instance, a series of chiral proline-based carbamates has been synthesized, including benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate. mdpi.com In this case, the chirality is derived from the L-proline backbone. The synthesis involves the coupling of N-Cbz-L-proline with 2-chloroaniline. This method demonstrates how a chiral scaffold can be used to generate stereochemically defined carbamates.

Another strategy involves the stereoselective synthesis of a precursor that contains a chiral center. For example, a process for preparing chiral phenylcarbamate derivatives for potential use in treating CNS disorders involves the asymmetric dihydroxylation of a trans-olefin containing a 2-chlorophenyl group. scirp.org This reaction, often employing a Sharpless asymmetric dihydroxylation catalyst, creates a chiral diol. scirp.org This chiral diol can then be further functionalized to produce the final chiral carbamate, where the stereochemistry is controlled during the synthesis.

Biocatalytic methods also offer a powerful tool for enantioselective synthesis. The synthesis of cenobamate, an antiepileptic drug containing a chlorophenyl carbamate moiety, has been achieved with high enantiomeric excess through the bio-reduction of a β-ketotetrazole precursor using plant enzymes. nih.gov Such biocatalytic reductions of prochiral ketones are a well-established method for creating chiral alcohols, which are key intermediates in the synthesis of chiral carbamates.

Derivatization Strategies for Enhanced Stability and Modulated Activity

Derivatization of a parent compound like this compound is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. General strategies for improving the metabolic stability of drug candidates often involve blocking or modifying metabolically labile sites.

Common derivatization strategies include:

Introduction of Halogens: Incorporating fluorine atoms into a molecule can block sites of oxidative metabolism and alter the electronic properties of the compound, potentially enhancing binding affinity to target proteins.

Steric Shielding: Introducing bulky groups, such as a tert-butyl group, near a metabolically susceptible position can sterically hinder the approach of metabolizing enzymes.

Replacement of Labile Groups: Replacing a metabolically weak linkage, such as an ester, with a more robust group like an amide can increase the compound's half-life.

Structural Modification and Cyclization: Altering the molecular scaffold or introducing cyclization can constrain the molecule's conformation, making it less favorable for metabolism. ncl.res.in

In the context of carbamates derived from hydroxynaphthalene carboxanilides, derivatization of the carbamate nitrogen with various alkyl and arylalkyl groups has been shown to modulate antibacterial activity. For instance, studies on 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates have shown that the nature of the substituent on the second carbamate group significantly influences their antistaphylococcal and antimycobacterial activities. nih.gov The introduction of the carbamate moiety itself to a parent anilide that was biologically inactive was shown to confer potent antibacterial properties. nih.gov These findings underscore that derivatization is a powerful tool for fine-tuning the biological and pharmacokinetic properties of this compound analogues.

Mechanistic Investigations of Carbamate Bond Formation and Transformation

The formation of the carbamate bond in N-aryl carbamates, such as this compound, can proceed through several mechanistic pathways, often depending on the specific reactants and catalysts employed.

A common method for carbamate synthesis is the reaction of an alcohol or phenol with an isocyanate. The reaction of a hydroxyl group with an isocyanate to form a carbamate can be catalyzed by tertiary amines, such as triethylamine. The mechanism is believed to involve the formation of an active hydrogen-amine complex, which then reacts with the isocyanate. researchgate.net

Another well-established route is the Curtius rearrangement, where a carboxylic acid is converted into an isocyanate via an acyl azide (B81097) intermediate. nih.gov This isocyanate can then be trapped by an alcohol or phenol to form the desired carbamate. This method is particularly useful for generating the isocyanate in situ.

More recent, metal-free approaches have been developed for the synthesis of N-aryl carbamates. One such method involves the reaction of cyclic organic carbonates with aromatic amines, catalyzed by an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov Computational studies suggest that this reaction proceeds via a proton-relay mechanism mediated by the catalyst.

The formation of carbamates from amines and carbon dioxide has also been investigated. Mechanistic studies on the carboxylation of anilines in the presence of a guanidine (B92328) base suggest that the reaction does not proceed through direct carboxylation by a base-CO₂ adduct. Instead, it is proposed that the CO₂ dissociates from the base-CO₂ adduct and the base then deprotonates the amine as it attacks the free CO₂ molecule in a concerted step. nih.govrsc.org

The transformation of carbamates can also be of interest. For example, N-aryl carbamates can be used as precursors for the synthesis of other heterocyclic compounds, such as oxazolidinones, through reaction with epoxides. The proposed mechanism involves the nucleophilic ring-opening of the epoxide by the deprotonated carbamate. mdpi.com These mechanistic insights are crucial for the rational design of synthetic routes and for understanding the reactivity of the carbamate functional group.

Advanced Characterization and Analytical Methodologies for 2 Chlorophenyl Phenylcarbamate

Spectroscopic Approaches for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of 2-Chlorophenyl phenylcarbamate in solution. Both ¹H and ¹³C NMR are employed to verify the presence of the carbamate (B1207046), and the distinct phenyl and chlorophenyl moieties. For instance, in a related compound, 4-[3-(4-chlorophenyl) prop-2-enoyl] phenyl phenyl carbamate, the aromatic protons of the chlorophenyl group and the phenylcarbamate group exhibit characteristic chemical shifts and coupling constants in the ¹H NMR spectrum, allowing for their unambiguous assignment. orientjchem.org The NH proton of the carbamate group typically appears as a broad singlet. orientjchem.org

Advanced NMR techniques, such as variable-temperature NMR, can be utilized to study dynamic exchange processes, like the rotation around the carbamate bond, which can influence the molecule's conformational flexibility. Two-dimensional NMR experiments, including 2D-NOESY, can identify through-space interactions between different parts of the molecule, providing crucial data for a complete conformational analysis. In cases of complex spectra or unexpected splitting patterns, these advanced methods are vital for resolving structural ambiguities. Solid-state NMR (ssNMR) is particularly useful for characterizing the compound in its solid form, providing information on the local environment of individual atoms, which can differ between polymorphs due to variations in molecular conformation and crystal packing. materialsciencejournal.orgjocpr.com

| Nucleus | Compound Type | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | Phenyl Carbamates | 6.5 - 8.5 | Aromatic protons |

| ~10.0 | Carbamate NH proton (can be broad) | ||

| ¹³C NMR | Phenyl Carbamates | 118 - 140 | Aromatic carbons |

| ~154 | Carbamate carbonyl carbon |

Note: Specific chemical shifts can vary based on the solvent and substitution patterns.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The most characteristic absorption band for the carbamate group is the C=O stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. eurjchem.com Other significant peaks include the N-H stretching vibration around 3300-3400 cm⁻¹ and various C-H and C-C stretching and bending vibrations associated with the aromatic rings. orientjchem.orgrsc.org The presence of the C-Cl bond can also be confirmed by its characteristic absorption in the lower frequency region of the IR spectrum.

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural elucidation. The molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) in the mass spectrum will correspond to the compound's molecular weight. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

| Technique | Feature | Expected Value/Region | Reference |

| IR Spectroscopy | C=O Stretch (Carbamate) | ~1700-1750 cm⁻¹ | eurjchem.com |

| N-H Stretch | ~3300-3400 cm⁻¹ | orientjchem.orgrsc.org | |

| Mass Spectrometry | Molecular Weight (C₇H₆ClNO₂) | 171.58 g/mol | nih.gov |

| Exact Mass | 171.0087061 Da | nih.gov |

Chromatographic Techniques for Purity Assessment and Mixture Resolution

Chromatographic methods are central to assessing the purity of this compound and for resolving it from related substances or enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound and for quantifying any impurities. A typical method involves reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netresearchgate.net UV detection is commonly employed, with the detection wavelength set to an absorbance maximum of the compound. pensoft.net

Method development focuses on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks. pensoft.net Validation of the HPLC method according to ICH guidelines ensures its accuracy, precision, linearity, and robustness for its intended purpose. pensoft.net

Application of Chiral Stationary Phases (CSPs) for Enantiomeric Separations

For chiral molecules, the separation of enantiomers is critical. While this compound itself is not chiral, related chiral carbamates are often resolved using HPLC with Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) with phenylcarbamate substituents, are widely used and have demonstrated broad applicability in separating a wide range of chiral compounds. nih.govmdpi.comcnr.it

The introduction of electron-withdrawing groups, such as a chloro group, onto the phenylcarbamate moiety of the CSP can enhance chiral recognition for certain analytes through mechanisms like π-π interactions, hydrogen bonding, and dipole-dipole interactions. cnr.itresearchgate.netnih.gov For example, cellulose tris(chloro- and methyl-disubstituted phenylcarbamate)s have shown excellent chiral resolving powers for various racemic compounds. oup.com The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is crucial for achieving optimal separation. oup.com

| CSP Type | Base Polymer | Common Phenylcarbamate Derivatives |

| Polysaccharide-based | Cellulose | 3,5-Dimethylphenylcarbamate, 3,5-Dichlorophenylcarbamate |

| Amylose | 3,5-Dimethylphenylcarbamate, 5-Chloro-2-methylphenylcarbamate researchgate.net | |

| Cyclodextrin-based | β-Cyclodextrin | 4-Chlorophenylcarbamate nih.gov |

Solid-State Characterization and Polymorphism Studies

The solid-state properties of a compound can significantly impact its physical and chemical behavior. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development. materialsciencejournal.orgtaylorfrancis.comwiley-vch.de

The characterization of the solid state of this compound involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). XRPD provides a unique fingerprint for each crystalline form, allowing for the identification of different polymorphs. DSC can be used to determine the melting points and enthalpies of fusion of different polymorphs and to study phase transitions between them. researchgate.net TGA provides information on the thermal stability of the compound.

For a comprehensive structural understanding of polymorphs, single-crystal X-ray diffraction can provide the definitive three-dimensional arrangement of molecules in the crystal lattice. materialsciencejournal.org Solid-state NMR is also a valuable tool for distinguishing between polymorphs, as the different crystal packing and molecular conformations will result in distinct NMR spectra. materialsciencejournal.orgjocpr.com Studies on phenyl carbamate have revealed the existence of multiple polymorphic forms, highlighting the importance of thorough solid-state characterization. researchgate.net

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

X-ray Powder Diffraction (XRPD) is a critical analytical technique for the solid-state characterization of pharmaceutical compounds, including this compound. It provides a unique fingerprint of the crystalline structure, enabling the identification and differentiation of various polymorphic forms. The diffraction pattern, which is a plot of scattered X-ray intensity versus the scattering angle (2θ), is characteristic of the specific arrangement of atoms in the crystal lattice.

In the analysis of carbamate compounds, XRPD is instrumental in confirming the crystalline structure. For instance, a related compound, Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate, exhibits characteristic diffractogram peaks at 4.0, 9.6, and 16.5° 2θ, which confirm its crystalline nature. Similarly, another phenylcarbamate derivative, the Pattern 1 crystalline form of (1-(2-chlorophenyl)-(S)-1-hydroxypropyl-(S)-2-carbamate), shows distinct peaks at diffraction angles (2θ) of 6.662°, 8.153°, 9.801°, 11.303°, 11.660°, 13.280°, 13.435°, 14.703°, 16.243°, 16.948°, 19.091°, 19.419°, 20.443°, 21.124°, 24.202°, 24.619°, 28.998°, and 31.697°. googleapis.com

The XRPD technique is not only used for initial identification but also to monitor structural changes during manufacturing and storage, ensuring the stability and consistency of the final product. europa.eu The presence of sharp peaks in an XRPD pattern is indicative of a crystalline material, while a broad, diffuse halo suggests an amorphous form. europa.eu

Table 1: Illustrative XRPD Peak Positions for Phenylcarbamate Derivatives

| Compound | Characteristic 2θ Peaks (°) |

| Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate | 4.0, 9.6, 16.5 |

| (1-(2-chlorophenyl)-(S)-1-hydroxypropyl-(S)-2-carbamate) (Pattern 1) | 6.662, 8.153, 9.801, 11.303, 11.660, 13.280, 13.435, 14.703, 16.243, 16.948, 19.091, 19.419, 20.443, 21.124, 24.202, 24.619, 28.998, 31.697 googleapis.com |

Thermal Analysis Techniques for Phase Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for understanding the phase behavior of materials like this compound. These methods measure the changes in a material's physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. torontech.com This technique can identify thermal events such as melting, crystallization, and glass transitions. torontech.com For example, the DSC thermogram of a crystalline form of 1-(2-chlorophenyl)-(S)-1-hydroxypropyl-(S)-2-carbamate showed a small endothermic reaction starting at 81°C (peak at 82°C) and a main endothermic peak corresponding to its melting temperature starting at 89°C (peak at 90°C). googleapis.com Such data is crucial for determining the purity and thermal stability of a compound. nist.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is particularly useful for determining the thermal stability and decomposition profile of a compound. researchgate.net TGA can also provide information about the presence of solvents or water in the crystal structure. For instance, the TGA thermogram of the Pattern 1 crystalline form of 1-(2-chlorophenyl)-(S)-1-hydroxypropyl-(S)-2-carbamate indicated that it is an anhydrous crystalline form, stable at both room temperature and elevated temperatures. googleapis.com

Table 2: Illustrative Thermal Analysis Data for Phenylcarbamate Derivatives

| Compound | Technique | Observed Thermal Events |

| 1-(2-chlorophenyl)-(S)-1-hydroxypropyl-(S)-2-carbamate (Pattern 1) | DSC | Endotherm start: 81°C (peak: 82°C); Melting endotherm start: 89°C (peak: 90°C) googleapis.com |

| 1-(2-chlorophenyl)-(S)-1-hydroxypropyl-(S)-2-carbamate (Pattern 1) | TGA | Confirmed as an anhydrous crystalline form googleapis.com |

| Phenyl (trichloroacetyl)carbamate | Melting Point | 79.9-81.8 °C physchemres.org |

| 4-[3-(4-chlorophenyl) prop-2-enoyl]phenyl phenylcarbamate | Melting Point | 191-192 °C orientjchem.org |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides detailed information about the three-dimensional structure of chiral molecules in solution. jascoinc.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. jascoinc.com This technique is particularly valuable for determining the absolute configuration of molecules and for studying their conformational properties. uva.nl

The application of VCD in conjunction with quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of chiral centers in a molecule. uva.nl This is a significant advantage over other methods, as it does not require crystallization of the compound. All organic compounds absorb in the infrared region, eliminating the need to introduce a chromophore into the sample. jascoinc.com

While VCD is a powerful tool, it does have limitations, such as the need for relatively high sample concentrations and the inherently weak nature of the VCD signals, which can lead to long measurement times. jascoinc.com However, recent advancements in instrumentation and computational methods have enhanced the sensitivity and applicability of VCD, making it an increasingly important tool in pharmaceutical analysis. uva.nl The study of carbamate derivatives with chiral centers can greatly benefit from VCD for elucidating their stereochemistry and conformational behavior in solution. mdpi.comresearchgate.net

Mechanistic Investigations of Biological Activities of Phenylcarbamate Compounds with 2 Chlorophenyl Moieties

Photosynthetic Electron Transport (PET) Inhibition Studies

Inhibition of Photosystem II in Isolated Plant Chloroplasts

Research has demonstrated that phenylcarbamate compounds featuring a 2-chlorophenyl group can act as inhibitors of photosynthetic electron transport (PET). Specifically, a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates were shown to inhibit PET in chloroplasts isolated from spinach (Spinacia oleracea L.). mdpi.com The mechanism of this inhibition is targeted at Photosystem II (PS II), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. mdpi.comnih.gov

The inhibitory action of these compounds disrupts the normal flow of electrons within PS II. mdpi.com By binding to the D1 protein of the PS II complex, these inhibitors block electron transport, which in turn halts CO2 fixation and the production of ATP, the energy currency of the cell. nih.gov The site of action for some related compounds has been identified at the donor side of PS II. The efficiency of PET inhibition is quantified by the IC50 value, which represents the molar concentration of a compound required to cause a 50% decrease in the rate of photosynthesis, often measured by the photoreduction of an artificial electron acceptor like 2,6-dichlorophenol-indophenol (DCPIP). mdpi.com For the series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, the IC50 values were found to be in the range of 0.05 to 0.664 mmol/L. mdpi.com

Structure-Activity Relationship (SAR) Studies for PET-Inhibiting Activity

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of these 2-chlorophenyl phenylcarbamate derivatives influences their ability to inhibit PET. These studies reveal that the nature of the substituent groups on the carbamate (B1207046) moiety plays a significant role in the inhibitory activity.

For the series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, the highest PET-inhibiting activity was observed for the derivative with a propyl group, namely 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate, which had an IC50 value of 80 µM. mdpi.com The analysis suggests that the lipophilicity and the size (bulkiness) of the N-alkyl substituent are important factors influencing the PET-inhibiting activity. mdpi.com Additionally, the electronic properties of the substituent also affect the inhibitory action. mdpi.com For some related salicylanilide (B1680751) alkylcarbamates, a quasi-parabolic relationship was observed between PET activity and lipophilicity. Generally, for herbicides that inhibit PS II, lipophilicity is a dominant factor for their activity, with electron-withdrawing properties of substituents also contributing favorably. researchgate.net

Table 1: PET-Inhibiting Activity of selected 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates in Spinach Chloroplasts

| Compound | Substituent (Alkyl Group) | IC50 (µM) |

|---|---|---|

| 1b | propyl | 80 |

Data sourced from a study on 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates. mdpi.com

Antimicrobial and Antimycobacterial Activity Research in vitro

Evaluation Against Bacterial Strains, Including Methicillin-Resistant Staphylococcus aureus

In addition to their effects on photosynthesis, phenylcarbamate compounds with 2-chlorophenyl moieties have been investigated for their antimicrobial properties. A series of thirteen 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates were screened in vitro for their activity against several bacterial strains, including Staphylococcus aureus and two clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govresearchgate.net

The results showed that the antimicrobial activity was dependent on the specific structure of the compound. Notably, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate demonstrated significant antistaphylococcal activity, with a Minimum Inhibitory Concentration (MIC) of 42 µM against MRSA strains. mdpi.comnih.govresearchgate.net This activity was comparable to or even higher than that of the standard antibiotic ampicillin (B1664943) used in the study. mdpi.comresearchgate.net

Activity Against Mycobacterial Species (Mycobacterium marinum, M. kansasii)

The same series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates was also evaluated for their antimycobacterial activity against Mycobacterium marinum and Mycobacterium kansasii. mdpi.comnih.govresearchgate.net These non-tuberculous mycobacteria are known to cause a range of infections in humans.

The screening revealed promising results, particularly for 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate, which exhibited antimycobacterial activity with MIC values as low as 21 µM against the tested strains. mdpi.comnih.govresearchgate.net This level of activity was comparable or superior to the standard antimycobacterial drug isoniazid. mdpi.comresearchgate.net

Elucidation of Structural Determinants for Antimicrobial Efficacy

The structural features influencing the antimicrobial and antimycobacterial efficacy of these compounds have been a focus of research. For the series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates, the length and bulkiness of the carbamate tail were found to be critical determinants of activity. mdpi.comresearchgate.net

Table 2: In Vitro Antimicrobial and Antimycobacterial Activity of Selected 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Carbamates

| Compound | Substituent (R) | Activity against MRSA (MIC, µM) | Activity against M. marinum / M. kansasii (MIC, µM) |

|---|---|---|---|

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Ethyl | 42 | 21 |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | Propyl | ~70 | ~70 |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl isopropylcarbamate | Isopropyl | ~70 | ~70 |

Data represents findings from studies on a series of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates. mdpi.comnih.govresearchgate.net

Antifungal Activity Assessment in vitro

Evaluation Against Model Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The in vitro antifungal activity of carbamate derivatives, particularly those incorporating a chlorophenyl moiety, has been a subject of scientific investigation. While direct studies on this compound are not extensively documented in publicly available research, the examination of structurally related compounds provides insights into the potential antifungal properties of this chemical class.

A study on a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates revealed notable antifungal activity. mdpi.comnih.govresearchgate.net For instance, 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate demonstrated significant antistaphylococcal and antimycobacterial effects. mdpi.comnih.govresearchgate.net Although this study did not focus on Candida albicans or Aspergillus niger, it highlights the antimicrobial potential of the 2-chlorophenyl carbamate scaffold.

In other research, various carbamate derivatives have been synthesized and tested against pathogenic fungal strains. For example, novel tetrahydroquinoline carbamate derivatives were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov This suggests that the carbamate functional group is a viable pharmacophore for the development of antifungal agents. Similarly, a series of sulfonamide and carbamate derivatives were screened for their antifungal activity against Candida albicans and Aspergillus niger, with some compounds exhibiting potent to moderate activity. scholarsresearchlibrary.com

One study investigated 2-chloro-N-phenylacetamide, a molecule with some structural similarities to this compound, and found it to have fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.br The minimum inhibitory concentration (MIC) for this compound against Candida albicans and Candida parapsilosis ranged from 128 to 256 µg/mL. scielo.br

The following table summarizes the antifungal activity of a related compound against Candida species.

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1024 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | 1024 |

| Data sourced from a study on 2-chloro-N-phenylacetamide, a structurally related compound. scielo.br |

Enzyme Inhibition Profiles of Related Carbamate Structures (excluding direct therapeutic claims)

Investigation of Cholinesterase and Other Enzyme Interactions

Phenylcarbamate compounds have been widely studied for their interactions with various enzymes, most notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netarkat-usa.org These enzymes are serine hydrolases crucial for regulating cholinergic neurotransmission. researchgate.net Carbamates are known to act as pseudoirreversible inhibitors of cholinesterases, a mechanism that involves the formation of a carbamoylated enzyme intermediate. researchgate.net

Research on substituted benzyl (B1604629) N-phenylcarbamates has shown that these compounds can inhibit both AChE and BChE, with a general trend of stronger inhibition of BChE. arkat-usa.org The IC50 values for a series of these compounds ranged from 199-535 µmol·l–1 for AChE and 21-177 µmol·l–1 for BChE. arkat-usa.org

A study on proline-based carbamates investigated the inhibitory effects of benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, a compound containing the 2-chlorophenyl carbamate moiety. researchgate.net This compound was identified as the most potent inhibitor of AChE in its series, with an IC50 value of 46.35 µM. researchgate.net This finding suggests that the 2-chlorophenyl substitution can contribute to the inhibitory activity against cholinesterases.

The table below presents the inhibitory activity of a related carbamate compound against acetylcholinesterase.

| Compound | Enzyme | IC50 (µM) |

| benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | Acetylcholinesterase (AChE) | 46.35 |

| Data from a study on proline-based carbamates. researchgate.net |

Interactions with Plant Cellular Processes and Mitotic Activity

Effects on Plant Chromosome Number and Morphology

Phenylcarbamate herbicides, such as O-isopropyl N-phenyl carbamate (IPC) and isopropyl N-(3-chlorophenyl) carbamate (CIPC), are known to have significant effects on plant mitosis, which can lead to alterations in chromosome number and morphology. jst.go.jpresearchgate.netuchicago.edu These compounds have been utilized in cytological studies to facilitate the determination of plant chromosome numbers. jst.go.jpresearchgate.net

Treatment of plant cells with these carbamates can induce a range of cytological abnormalities, including an increase in chromosome number in some cells of both the root and shoot. uchicago.edu This is often a result of the disruption of the mitotic spindle, leading to blocked metaphases and the formation of polyploid nuclei. uchicago.edubiologists.com The chromosomes of cells undergoing mitosis in the presence of these compounds often contract. jst.go.jpresearchgate.net The effects of these herbicides can include the formation of multinucleate cells and giant nuclei. uchicago.edu

Inhibition of Cell Division in Plant Meristems

Phenylcarbamate compounds are recognized for their ability to inhibit cell division, particularly in the apical meristems of plants. uchicago.edunih.gov This inhibitory action is a key aspect of their herbicidal properties. The application of phenylcarbamates can lead to a cessation of mitotic activity in the meristematic tissues of both roots and shoots. jst.go.jpresearchgate.netuchicago.edu

The mechanism of this inhibition is primarily attributed to the disruption of the mitotic spindle apparatus. capes.gov.brresearchgate.net Carbamate herbicides like IPC and CIPC can alter the organization of spindle microtubules, resulting in the formation of multiple spindles. cambridge.org This disruption prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle, often at a prometaphase-like stage. researchgate.net Consequently, cell division ceases in the apical meristems, which manifests as a lack of root and shoot elongation and a characteristic swelling of these parts. uchicago.edu

Theoretical and Computational Chemistry Studies on 2 Chlorophenyl Phenylcarbamate

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. google.com It is widely used to determine the electronic structure and properties of organic compounds like carbamates. mpg.de

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For phenylcarbamate derivatives, this is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-31G(d) or 6-311++G(d,p). nih.govnih.govnih.gov This process finds the minimum energy conformation of the molecule on its potential energy surface. arxiv.org

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key electronic properties include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. nih.govconicet.gov.ar

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where a molecule is likely to interact with other polar molecules or biological targets.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions between donor and acceptor orbitals. nih.gov

The table below illustrates typical geometric parameters that would be determined for 2-Chlorophenyl phenylcarbamate through DFT geometry optimization.

| Parameter | Description | Typical Predicted Value |

| Bond Lengths | C-N, C=O, C-O, C-Cl, etc. | 1.3-1.5 Å |

| Bond Angles | O=C-N, C-N-C, etc. | 109-120° |

| Dihedral Angles | Define the 3D shape and conformation | Variable |

| Total Energy | The electronic energy of the optimized structure | Reported in Hartrees |

| This table is illustrative. Actual values would be obtained from a specific DFT calculation. |

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. physchemres.orgrsc.org

Infrared (IR) Spectroscopy : Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR spectrum with an experimental one can help confirm the structure and assign the observed absorption bands to specific molecular motions. chemrevlett.comresearchgate.net For carbamates, characteristic bands like N-H and C=O stretching frequencies are of particular interest. physchemres.org

The following table shows an example of predicted IR frequencies for a carbamate (B1207046) structure.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3350 |

| Aromatic C-H Stretch | ~3100-3000 |

| Carbonyl (C=O) Stretch | ~1740 |

| Amide II (N-H bend, C-N stretch) | ~1540 |

| C-O Stretch | ~1230 |

| C-Cl Stretch | ~850 |

| This table is illustrative, based on typical values for phenylcarbamates. physchemres.orgresearchgate.net Calculated frequencies are often scaled to better match experimental data. |

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com These predictions are invaluable for assigning signals in experimental NMR spectra, which is often a complex task for molecules with multiple aromatic rings. nih.gov The accuracy of DFT-predicted NMR shifts has become a reliable aid in structural elucidation. rsc.org

An illustrative table of predicted NMR chemical shifts is provided below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.5 - 9.0 | N/A |

| Aromatic C-H | ~7.0 - 7.6 | ~120 - 135 |

| Aromatic C (quaternary) | N/A | ~135 - 150 |

| Carbonyl C=O | N/A | ~150 - 160 |

| This table is illustrative. physchemres.org Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the specific electronic environment of each nucleus. |

Optimization of Molecular Geometries and Electronic Structures

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. protoqsar.commdpi.com These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules. mdpi.com

Developing a QSAR model involves several key steps. For a series of phenylcarbamate derivatives, the process would be as follows:

Data Set Assembly : A collection of carbamate compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is gathered. nih.govplos.org

Descriptor Calculation : For each molecule in the dataset, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure. nih.govprotoqsar.com

Model Building : The dataset is typically divided into a training set and a test set. The training set is used to build the model by applying statistical methods, such as Multiple Linear Regression (MLR), to find a correlation between the descriptors and the biological activity. plos.orgplos.org

Model Validation : The model's predictive power is rigorously tested. Internal validation (e.g., cross-validation) assesses the robustness of the model, while external validation uses the test set (molecules not used in model creation) to evaluate its ability to predict the activity of new compounds. nih.govplos.org

A successful QSAR model for carbamates could take the form of a linear equation, such as: pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... where pIC₅₀ is the negative logarithm of the inhibitory concentration, and the descriptors are the molecular properties found to be most influential. plos.org

A crucial outcome of QSAR modeling is the identification of the molecular properties that are most important for a compound's biological activity. mdpi.com For carbamate inhibitors, these often fall into several categories:

| Descriptor Category | Specific Examples | Relevance to Biological Activity |

| Electronic Descriptors | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relate to the molecule's ability to participate in electrostatic interactions, form hydrogen bonds, and undergo chemical reactions (e.g., carbamylation of an enzyme). nih.govnih.gov |

| Topological Descriptors | Molecular Connectivity Indices, Shape Indices | Describe the size, shape, and degree of branching in the molecule, which influences how well it fits into a biological target's binding site. |

| Physicochemical Descriptors | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, such as its ability to cross cell membranes. conicet.gov.arnih.gov |

| Table summarizing key descriptor types used in QSAR studies of carbamates. |

Development of Predictive Models for Biological Activities

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in understanding drug-target interactions at a molecular level.

For many carbamates, a primary biological target is the enzyme acetylcholinesterase (AChE), which is involved in nerve signal transmission. Carbamates often act as inhibitors of this enzyme. nih.govmdpi.com A molecular docking study of this compound with AChE would aim to predict its binding mode within the enzyme's active site.

The process involves placing the ligand into the binding site of the receptor in numerous possible conformations and using a scoring function to estimate the binding affinity for each pose. The lowest energy poses are then analyzed to understand the key intermolecular interactions responsible for binding. These interactions typically include:

Hydrogen Bonds : Formed between hydrogen bond donors (like the N-H group of the carbamate) and acceptors (like carbonyl oxygens on protein residues).

π-π Stacking : Occurs between the aromatic rings of the ligand and aromatic amino acid residues in the active site, such as Tryptophan (Trp) or Tyrosine (Tyr). mdpi.com

Hydrophobic Interactions : Involving the nonpolar parts of the ligand and receptor.

Covalent Bonding : For carbamate inhibitors, docking can help predict an orientation that is favorable for the carbamylation of a key serine residue in the enzyme's active site, which is the mechanism of covalent inhibition. acs.orgchemrxiv.org

The insights gained from docking studies can explain the structure-activity relationships observed in a series of compounds and guide the rational design of more potent and selective inhibitors. acs.org

Computational Simulations of Ligand-Target Interactions

Computational simulations are essential tools for predicting and analyzing the interactions between a ligand, such as this compound, and its biological targets. These in silico methods provide insights into binding modes, affinities, and the molecular basis of biological activity, guiding further experimental research. frontiersin.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are the primary techniques employed for this purpose. diva-portal.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's binding site. diva-portal.org This process involves sampling a multitude of possible conformations and orientations of the ligand within the target's active site and then using a scoring function to estimate the binding affinity for each pose. For carbamate derivatives, docking studies can elucidate key interactions, such as hydrogen bonds formed by the carbamate's N-H group, and π-π stacking or cation-π interactions involving the aromatic rings. frontiersin.orgresearchgate.net For instance, simulations can reveal how the chlorine substituent on the phenyl ring influences electrostatic potential and steric fit within a specific binding pocket.

Following docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-target complex over time. diva-portal.org MD simulations provide a more realistic representation by considering the flexibility of both the protein and the ligand in a simulated physiological environment. diva-portal.org These simulations can confirm the stability of a predicted binding pose, identify conformational changes induced by ligand binding, and calculate binding free energies with greater accuracy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). frontiersin.orgchemrxiv.org For a compound like this compound, MD simulations can track the stability of hydrogen bonds and the hydrophobic interactions contributed by its phenyl and chlorophenyl groups, offering a dynamic view of the recognition event. researchgate.net

Table 1: Representative Data from Ligand-Target Interaction Simulations This table presents hypothetical yet representative data that would be generated from molecular docking and MD simulation studies for a compound like this compound interacting with a generic kinase target.

| Simulation Parameter | Value | Significance |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Predicts strong binding affinity to the target's active site. |

| Key H-Bond Interaction | N-H···O (backbone of Asp145) | The carbamate NH group acts as a crucial hydrogen bond donor, anchoring the ligand. |

| Key Hydrophobic Interaction | Chlorophenyl ring with Val75, Leu128 | The substituted phenyl ring fits into a hydrophobic pocket, contributing to binding specificity. |

| π-π Stacking | Phenyl ring with Phe144 | Aromatic stacking interaction that further stabilizes the binding pose. |

| RMSD of Ligand (MD) | 1.2 Å | Low root-mean-square deviation during a 100 ns simulation indicates a stable binding mode. |

| MM-PBSA Binding Energy | -45.7 ± 4.2 kJ/mol | Provides a more refined estimation of the binding free energy, confirming a favorable interaction. |

Conformational Analysis and Chiral Recognition Mechanism Studies

The biological function and interaction capabilities of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis investigates the different spatial arrangements of atoms (rotamers or conformers) that arise from rotation around single bonds. For phenylcarbamates, the most significant conformational freedom involves rotation around the C-O and N-C bonds of the carbamate linkage, leading to different relative orientations of the phenyl rings and the plane of the carbamate group. acs.org

Two primary conformers are typically considered for the carbamate group: syn and anti (or cis and trans), referring to the dihedral angle of the H-N-C=O atoms. acs.org In many phenylcarbamates, the syn conformation is stabilized by the formation of intermolecular hydrogen bonds, particularly in the solid state or in nonpolar solvents. acs.orgresearchgate.net The presence of the 2-chloro substituent introduces steric and electronic effects that can influence the rotational barrier and the preferred dihedral angles between the aromatic rings and the carbamate plane. Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface associated with these rotations, identifying low-energy conformers and the transition states that separate them. asianpubs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used to study these conformational dynamics in solution. acs.orgasianpubs.org

Understanding Enantioselective Interactions with Chiral Systems

Phenylcarbamate derivatives, including those with chlorophenyl groups, are of immense importance in the field of enantioselective chromatography. They are widely used as chiral selectors when coated onto polysaccharide backbones (like cellulose (B213188) or amylose) to create Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.com The ability of these CSPs to separate enantiomers (mirror-image isomers) depends on the precise three-dimensional interactions between the chiral selector and the analyte.

The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions, such as:

π-π Stacking: The electron-rich phenyl rings of the carbamate can engage in stacking interactions with aromatic moieties on the analyte. The presence of an electron-withdrawing chloro group on one phenyl ring can modulate the electron density, potentially enhancing these interactions with electron-rich analytes. mdpi.commdpi.com

Hydrogen Bonding: The N-H proton and the carbonyl oxygen of the carbamate group are effective hydrogen bond donors and acceptors, respectively. These sites can form transient diastereomeric complexes with chiral analytes that possess complementary functional groups. researchgate.netmdpi.com

Steric Interactions: The enantiomers of a chiral analyte fit differently into the chiral grooves or cavities formed by the arrangement of the carbamate selectors on the polysaccharide support. This steric repulsion or inclusion is a critical factor for separation. mdpi.com

Computational studies have been employed to model the interaction between analytes and phenylcarbamate-based CSPs. These models help to elucidate why one enantiomer binds more strongly than the other, leading to different retention times in the chromatographic column and thus, successful separation. oup.com The position of the chloro-substituent (ortho, meta, or para) has been shown to significantly influence the chiral recognition ability of the CSP, underscoring the subtle electronic and steric effects that govern enantioselectivity. oup.comresearchgate.net

Table 2: Factors in Chiral Recognition by Phenylcarbamate-based CSPs

| Interaction Type | Description | Role of this compound Moiety |

|---|---|---|

| π-π Interactions | Stacking between aromatic rings of the selector and analyte. | The two phenyl rings provide surfaces for interaction. The chloro-group modifies the electronic character of one ring. |

| Hydrogen Bonding | Interaction between H-bond donors and acceptors. | The N-H group is a primary H-bond donor; the C=O group is an H-bond acceptor. |

| Dipole-Dipole Forces | Electrostatic interaction between permanent dipoles. | The polar carbamate group (-O-(C=O)-NH-) and C-Cl bond create significant dipoles. |

| Steric Hindrance | Repulsive forces due to spatial arrangement of atoms. | The overall 3D shape and the position of the chlorine atom create a specific chiral environment that differentially accommodates enantiomers. |

Thermodynamic and Electronic Property Calculations for Reactivity and Stability

Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for quantifying the thermodynamic and electronic properties of this compound. physchemres.org These calculations provide a deeper understanding of the molecule's intrinsic stability, reactivity, and spectroscopic characteristics.

Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated to assess the molecule's stability relative to other isomers or related compounds. These parameters are crucial for predicting the feasibility and outcomes of chemical reactions involving the carbamate.

Electronic property calculations focus on the distribution of electrons within the molecule. Key parameters derived from these studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chlorine atom, and positive potential near the N-H proton.

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis distributes the total electronic charge among the atoms in the molecule, providing insight into the polarity of bonds and the reactivity of specific atomic sites. scirp.org

These computational insights are often used to correlate with and explain experimental observations, such as spectroscopic data (IR, NMR) and observed chemical reactivity. physchemres.orgscirp.org

Table 3: Calculated Quantum Chemical Properties for a Phenylcarbamate Structure This table shows representative DFT (B3LYP/6-311++G**) calculation results for a model phenylcarbamate system, illustrating the types of data obtained for compounds like this compound.

| Property | Calculated Value | Interpretation |

|---|---|---|

| Total Energy | -855.4 Hartrees | A measure of the molecule's absolute energy in its optimized geometry. |

| Dipole Moment | 2.85 Debye | Indicates a significant molecular polarity, influencing solubility and intermolecular forces. |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | -0.9 eV | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability and low reactivity. |

| Gibbs Free Energy (ΔG) | -855.45 Hartrees | Represents the thermodynamic stability of the molecule at a given temperature. |

Advanced Material Science and Formulation Research for Phenylcarbamates

Polymorphic Screening and Preparation of Defined Crystalline Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients and other chemical compounds. Different polymorphs of the same compound can exhibit distinct physicochemical properties. Therefore, comprehensive polymorphic screening is an essential step in the development of a stable solid form.

While specific polymorphic screening data for 2-Chlorophenyl phenylcarbamate is not extensively available in public literature, the methodologies for such investigations are well-established for related phenylcarbamate derivatives. A typical polymorphic screen involves the crystallization of the compound from a variety of solvents and under different conditions to induce the formation of different crystalline forms. googleapis.com Techniques such as cooling crystallization, solvent evaporation, and slurry conversion are commonly employed. google.com

For instance, in the study of related phenylcarbamate compounds, various solvents and solvent mixtures are used to explore a wide range of crystallization conditions. googleapis.com The resulting solids are then analyzed to identify different polymorphic forms. The preparation of a specific crystalline form often involves dissolving the compound in a suitable solvent, followed by controlled cooling or the addition of an anti-solvent to induce crystallization. google.com For example, a defined crystalline form of a related carbamate (B1207046) was achieved by dissolving it in methanol (B129727) at reflux, followed by a controlled cooling gradient. google.com

The identification and characterization of these forms rely on a suite of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary tool for distinguishing between different crystalline structures, as each polymorph will produce a unique diffraction pattern. googleapis.com Other techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to identify thermal transitions and solvent content, which can also be indicative of different polymorphic or pseudopolymorphic forms. googleapis.comchemicalbook.com

A hypothetical polymorphic screening of this compound would likely involve the following steps:

Dissolution of the compound in a diverse range of solvents (e.g., alcohols, ketones, esters, and hydrocarbons) at elevated temperatures.

Crystallization induced by various methods: slow cooling, rapid cooling (crash cooling), solvent evaporation at different rates, and vapor diffusion.

Slurry experiments where the compound is stirred in a solvent in which it is sparingly soluble for an extended period to encourage conversion to the most stable form at that temperature.

Analysis of the resulting solids by XRPD, DSC, TGA, and microscopy to identify and characterize any new solid forms.

Thermodynamic Stability and Anhydrous Form Characterization

The thermodynamic stability of different polymorphs determines their relative energy and tendency to convert from a metastable form to a more stable one over time. The most stable form at a given temperature and pressure is the one with the lowest Gibbs free energy. For anhydrous forms, characterization focuses on confirming the absence of solvent molecules within the crystal lattice and determining their thermal properties.

For a related compound, (1-(2-chlorophenyl)-(S)-1-hydroxypropyl-(S)-2-carbamate), an anhydrous crystalline form, designated as "Pattern 1," was identified as being thermodynamically stable at both room temperature and elevated temperatures (50 °C). googleapis.com This stability was established through competitive slurry experiments and by observing the absence of phase transitions upon heating in DSC analysis. googleapis.com The anhydrous nature of this form was confirmed by TGA, which showed no significant mass loss until the onset of decomposition at high temperatures, and by Gravimetric Vapor Sorption (GVS) experiments, which indicated minimal water uptake even at high relative humidity. googleapis.com

The characterization of an anhydrous form of this compound would involve similar analytical techniques.

Differential Scanning Calorimetry (DSC): A DSC thermogram of a stable anhydrous form would be expected to show a single, sharp endotherm corresponding to its melting point, without any preceding thermal events that might indicate the loss of solvent or a polymorphic transition. For a related phenylcarbamate, a melting endotherm was observed with a peak at 90 °C. googleapis.com

Thermogravimetric Analysis (TGA): TGA would be used to confirm the absence of solvates. An anhydrous form should exhibit a flat baseline with no significant weight loss until the decomposition temperature is reached.

Gravimetric Vapor Sorption (GVS): GVS analysis would assess the hygroscopicity of the anhydrous form. A stable, non-hygroscopic form would show minimal water uptake across a wide range of relative humidity levels. For a related compound, a mass increase of only 0.14% was observed in a 0-90% relative humidity range, confirming its non-hygroscopic nature. googleapis.com